molecular formula C23H28N2O4 B250440 N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

Katalognummer: B250440
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: SGRODDPNECYVEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has been developed as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Wirkmechanismus

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide exerts its pharmacological effects by selectively inhibiting BTK, a key enzyme involved in the B-cell receptor signaling pathway. BTK plays a critical role in B-cell activation, differentiation, and survival by phosphorylating downstream targets, such as PLCγ2, BTK, and AKT. By inhibiting BTK, this compound blocks the activation of the B-cell receptor signaling pathway, leading to the inhibition of B-cell proliferation, survival, and migration. This compound has also been shown to inhibit the activation of macrophages and dendritic cells, which are involved in the pathogenesis of autoimmune and inflammatory disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that this compound inhibits BTK activity in a dose-dependent manner, with an IC50 value of 0.85 nM. This compound also inhibits the phosphorylation of downstream targets, such as PLCγ2, BTK, and AKT, in B-cells and macrophages. In vivo studies have shown that this compound reduces the tumor growth of B-cell malignancies in mouse models, with no significant toxicity or adverse effects. This compound has also been shown to reduce the symptoms of autoimmune and inflammatory diseases in animal models, by inhibiting B-cell activation and migration.

Vorteile Und Einschränkungen Für Laborexperimente

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity and potency for BTK inhibition, which allows for the specific targeting of B-cells and macrophages. This compound also has good pharmacokinetic properties, with high oral bioavailability and a long half-life, which makes it suitable for oral administration in preclinical and clinical studies. However, this compound has some limitations, such as its low solubility and stability, which may affect its bioavailability and reproducibility in lab experiments. This compound also has some off-target effects on other kinases, such as ITK and Tec, which may affect its specificity and selectivity for BTK inhibition.

Zukünftige Richtungen

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has several potential future directions for research and development. One of the main directions is its clinical development as a therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders. This compound is currently being evaluated in several clinical trials for the treatment of CLL, MCL, and rheumatoid arthritis. Another direction is the optimization of this compound's pharmacological properties, such as its solubility, stability, and selectivity, to improve its efficacy and safety in preclinical and clinical studies. Moreover, this compound's mechanism of action and biochemical effects on B-cells and macrophages need to be further elucidated to understand its potential therapeutic applications and limitations.

Synthesemethoden

The synthesis of N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide involves several steps, starting with the reaction of 4-hydroxybenzoic acid with tert-butylamine to form N-(tert-butyl)-4-hydroxybenzamide. This intermediate is then reacted with 4-(tetrahydro-2-furanylmethoxy)benzoyl chloride to form this compound. The final product is obtained after purification and characterization by various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown significant anti-tumor activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has also been shown to be effective in reducing the symptoms of autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting B-cell activation and proliferation. Moreover, this compound has demonstrated anti-inflammatory effects in animal models of inflammatory disorders, such as asthma and colitis.

Eigenschaften

Molekularformel

C23H28N2O4

Molekulargewicht

396.5 g/mol

IUPAC-Name

N-tert-butyl-2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]benzamide

InChI

InChI=1S/C23H28N2O4/c1-23(2,3)25-22(27)19-8-4-5-9-20(19)24-21(26)16-10-12-17(13-11-16)29-15-18-7-6-14-28-18/h4-5,8-13,18H,6-7,14-15H2,1-3H3,(H,24,26)(H,25,27)

InChI-Schlüssel

SGRODDPNECYVEE-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Kanonische SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.